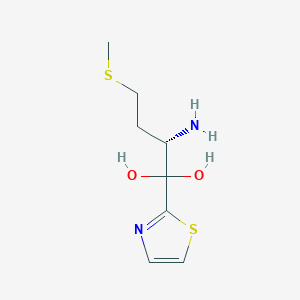![molecular formula C18H14N4O B10756808 4-((6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)phenol CAS No. 940057-42-1](/img/structure/B10756808.png)
4-((6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]phenol is an organic compound belonging to the class of phenylpyridazines. These compounds contain a pyridazine ring substituted by a phenyl group.
Preparation Methods
The synthesis of 4-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]phenol typically involves the following steps:
Formation of the triazole ring: This is achieved by reacting hydrazine with an appropriate nitrile to form the triazole ring.
Formation of the pyridazine ring: The triazole intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring.
Phenyl substitution: The phenyl group is introduced through a substitution reaction.
Methylation and hydroxylation: The final steps involve methylation and hydroxylation to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Similar compounds include other phenylpyridazines and triazolopyridazines. Compared to these compounds, 4-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]phenol is unique due to its specific substitution pattern and the presence of both triazole and pyridazine rings. This unique structure contributes to its distinct chemical and biological properties .
List of similar compounds
- Phenylpyridazine
- Triazolopyridazine
- 1,2,4-triazole derivatives
- Pyridazine derivatives
Properties
CAS No. |
940057-42-1 |
|---|---|
Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
4-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]phenol |
InChI |
InChI=1S/C18H14N4O/c23-15-8-6-13(7-9-15)12-18-20-19-17-11-10-16(21-22(17)18)14-4-2-1-3-5-14/h1-11,23H,12H2 |
InChI Key |
ZGJYGQLGSXWEMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3CC4=CC=C(C=C4)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[4-(Aminosulfonyl)phenyl]propanoate](/img/structure/B10756726.png)
![(NZ)-N-[(7S)-2-amino-7-(4-fluoro-2-pyridin-3-ylphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-ylidene]hydroxylamine](/img/structure/B10756728.png)
amino}-5'-deoxy-8-ethenyladenosine](/img/structure/B10756741.png)
![7-(2,5-Dihydropyrrol-1-yl)-6-phenyl-pyrido[6,5-d]pyrimidin-2-amine](/img/structure/B10756748.png)
![1-[4-(4-Chlorophenyl)-1-(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)piperidin-4-Yl]methanamine](/img/structure/B10756756.png)
![(3R)-4-{[(3,4-dihydroxyphenyl)acetyl]oxy}-N-(2-formylindolizin-3-yl)-3-sulfino-D-valine](/img/structure/B10756772.png)

![4-{[(2,6-difluorophenyl)carbonyl]amino}-N-[(3S)-piperidin-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10756782.png)
![2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-3-methyl-butyric acid](/img/structure/B10756784.png)
![4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-YL)benzenesulfonamide](/img/structure/B10756787.png)
![N-[(6-Butoxynaphthalen-2-Yl)sulfonyl]-L-Glutamic Acid](/img/structure/B10756793.png)
![(4E)-N-(4-fluorophenyl)-4-[(phenylcarbonyl)imino]-4H-pyrazole-3-carboxamide](/img/structure/B10756801.png)
![4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide](/img/structure/B10756816.png)
![4-(5,11-Dioxo-5H-indeno[1,2-C]isoquinolin-6(11H)-YL)butanoate](/img/structure/B10756821.png)
